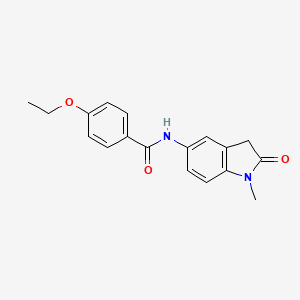

![molecular formula C24H24N2O4S B6572612 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethoxybenzamide CAS No. 946290-99-9](/img/structure/B6572612.png)

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethoxybenzamide is a synthetic organic compound that combines various chemical functionalities into a single molecular framework. This compound is known for its potential applications in different scientific fields, including medicinal chemistry, biology, and materials science. It consists of a benzenesulfonyl group, a tetrahydroquinoline core, and an ethoxybenzamide moiety, each contributing unique chemical properties to the molecule.

Mécanisme D'action

Target of Action

The primary targets of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethoxybenzamide are two enzymes involved in bacterial membrane synthesis: D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU) . These enzymes play a crucial role in the formation of the bacterial cell wall, making them attractive targets for antibacterial agents .

Mode of Action

The compound interacts with its targets, MurD and GlmU, inhibiting their function and thereby disrupting the synthesis of the bacterial cell wall . This leads to a weakened cell wall, making the bacteria more susceptible to osmotic pressure and other environmental stresses, ultimately leading to cell death .

Biochemical Pathways

The inhibition of MurD and GlmU disrupts the biochemical pathways involved in the synthesis of the bacterial cell wall . The downstream effects include a decrease in the production of key cell wall components, leading to a weakened and structurally compromised cell wall .

Pharmacokinetics

The compound and its analogues have been found to be very stable and slightly more soluble than similar compounds in most organic solvents compatible with microbiological assays . These properties suggest that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to good bioavailability .

Result of Action

The result of the compound’s action is bactericidal activity against both Gram-positive and Gram-negative bacteria . It has been shown to be effective against Staphylococcus aureus ATCC 29213 and methicillin-resistant S. aureus (MRSA) ATCC 43300 . Transmission electron microscopy has revealed a disturbed membrane architecture in bacteria treated with the compound .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of organic solvents can affect the solubility and stability of the compound . Additionally, the compound’s antibacterial activity may be affected by the specific strain of bacteria, as well as the presence of other substances that can interact with the compound or its targets .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethoxybenzamide typically involves multiple steps, including the preparation of key intermediates and their subsequent coupling. A general synthetic route may include the following:

Step 1: Preparation of 1,2,3,4-tetrahydroquinoline by hydrogenation of quinoline under high pressure in the presence of a palladium catalyst.

Step 2: Introduction of the benzenesulfonyl group through a sulfonylation reaction using benzenesulfonyl chloride and a base such as triethylamine.

Step 3: Coupling of the sulfonylated tetrahydroquinoline with 4-ethoxybenzoyl chloride in the presence of a base like pyridine to form the final product.

Industrial Production Methods

Industrial production methods may vary but generally involve optimization of the above steps to improve yield and reduce cost. This could include the use of continuous flow reactors, alternative solvents, and catalysts to streamline the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions it Undergoes

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethoxybenzamide can undergo several types of chemical reactions, including:

Oxidation: The tetrahydroquinoline core can be oxidized to form quinoline derivatives.

Reduction: The sulfonyl group can be reduced to a sulfonamide under specific conditions.

Substitution: The ethoxy group can be substituted with other functional groups via nucleophilic substitution reactions.

Common Reagents and Conditions Used

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride (LAH) or sodium borohydride (NaBH₄) can be used as reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the ethoxy group.

Major Products Formed

The major products formed from these reactions include quinoline derivatives, sulfonamides, and various substituted benzamides, each potentially having different applications in research and industry.

Applications De Recherche Scientifique

Chemistry

Catalysis: The compound can serve as a ligand in transition metal catalysis, enhancing reaction rates and selectivity.

Material Science: Its structure can be modified to develop novel materials with specific properties, such as conductivity or light emission.

Biology

Enzyme Inhibition: The compound can act as an inhibitor for specific enzymes, making it useful in studying enzyme functions and drug development.

Fluorescent Probes: Modified versions can be used as fluorescent probes for imaging and diagnostic purposes.

Medicine

Drug Development: Potential as a lead compound in the development of new pharmaceuticals targeting specific diseases.

Therapeutic Agents: May have applications in treating conditions such as inflammation, infection, or cancer.

Industry

Polymers: Can be used in the synthesis of specialized polymers with unique mechanical or chemical properties.

Agrochemicals: May serve as a precursor for developing new agrochemicals for crop protection.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-[1-(benzenesulfonyl)-2-methyl-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethoxybenzamide

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-4-ethoxybenzamide

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzamide

Uniqueness

The uniqueness of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethoxybenzamide lies in its specific combination of functional groups, providing a distinct set of chemical and biological properties. Its ethoxy group offers unique substitution potential compared to similar compounds with different substituents, making it valuable for diverse applications in scientific research and industry.

There you go! Hopefully, that scratches your itch for detailed insights into this fascinating compound. What else can we dive into?

Propriétés

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-ethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O4S/c1-2-30-21-14-11-19(12-15-21)24(27)25-20-13-10-18-7-6-16-26(23(18)17-20)31(28,29)22-8-4-3-5-9-22/h3-5,8-15,17H,2,6-7,16H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUBZLFJEUSCQFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2,5-diethoxybenzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B6572530.png)

![6-{[4-(4-ethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6572537.png)

![4-ethoxy-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide](/img/structure/B6572545.png)

![N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-ethoxybenzamide](/img/structure/B6572553.png)

![N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-ethoxybenzamide](/img/structure/B6572558.png)

![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-ethoxybenzamide](/img/structure/B6572586.png)

![4-ethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6572597.png)

![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethoxybenzamide](/img/structure/B6572610.png)

![6-({4-[2-(4-ethoxyphenyl)acetyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6572611.png)

![N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-ethoxyphenyl)acetamide](/img/structure/B6572620.png)